Altertoxin I
Overview
Description
Altertoxin I is a mycotoxin produced by the fungi Alternaria alternata. It is found as a contaminant in food and feed, particularly after a long period of storage . It is a hydroxyperylenequinone that shows mutagenic activity against S. typhimurium and inhibits human topoisomerase II and bacterial gyrase .
Synthesis Analysis
The core of the perylenequinone-derived mycotoxin altertoxin I was synthesized either from 3-hydroxyacetophenone or from 1,5-dihydroxynaphthalene. Key steps in the respective syntheses include Suzuki couplings, Ullmann couplings, McMurry olefinations, and Friedel-Crafts acetylation .Molecular Structure Analysis
Altertoxin I contains total 46 bond(s); 30 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 6 ten-membered ring(s), 2 twelve-membered ring(s), 2 ketone(s) (aromatic), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary .Chemical Reactions Analysis
The synthesis of the Altertoxin I framework involves several key steps including an Ullmann coupling, pinacol-type cyclization, bromination, enolate reaction, and intramolecular Friedel-Crafts cyclization .Physical And Chemical Properties Analysis
The molecular formula of Altertoxin I is C20H16O6 and its molecular weight is 352.3 g/mol .Scientific Research Applications
Isolation and Purification for Research
Altertoxin I (ATX I), a mycotoxin produced by the genus Alternaria, is commonly found in contaminated fruits and grains. A novel method using high-speed counter-current chromatography (HSCCC) was developed to isolate and purify ATX I for mutagenicity and toxicology research. This technique enables the isolation of milligram levels of ATX I per run, facilitating further scientific studies (Hu et al., 2008).
Interaction with Cellular Pathways
Research on the interaction of ATX I with the nuclear factor erythroid-derived 2-like 2/antioxidant response element (Nrf2/ARE) pathway in mammalian cells has revealed insights into its intracellular metabolism. The Nrf2/ARE pathway, activated by various stressors, is crucial for metabolism and detoxification. However, ATX I does not share the same mechanism of action as ATX II in this regard (Jarolim et al., 2016).
Biosynthesis for Risk Assessment
An innovative stable isotope dilution assay for genotoxic altertoxins, including ATX I, was developed to facilitate risk assessment of these toxins in foods. This method involves biosynthesis using specific media and has been applied to analyze food samples for ATX I contamination, providing crucial data for evaluating the health risks associated with these mycotoxins (Liu & Rychlik, 2015).
Mutagenicity Studies
Studies on the mutagenic properties of ATX II, a compound closely related to ATX I, show that it is a potent mutagen in mammalian cells and causes DNA strand breaks. This research raises concerns about the potential health risks of ATX I and similar compounds, highlighting the need for further investigation into their occurrence in food and feed (Fleck et al., 2012).
Potential Therapeutic Applications
Interestingly, altertoxin II has been identified as a highly selective cytotoxin against Ewing sarcoma cell lines. This discovery suggests potential therapeutic applications for ATX I and related compounds in cancer treatment, particularly in developing Ewing-sarcoma-specific therapies (Robles et al., 2021).
Safety And Hazards
Altertoxin I may not have direct genotoxicity in vivo but could induce liver, kidney, and spleen damage . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIALGLHOBXNAT-KPOBHBOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971689 | |
Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Altertoxin I | |
CAS RN |
56258-32-3 | |
Record name | Altertoxin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altertoxin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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